molecular formula C5H11ClFNO B2804982 cis-5-Fluoropiperidin-3-OL hcl CAS No. 2490344-75-5

cis-5-Fluoropiperidin-3-OL hcl

Cat. No. B2804982
CAS RN: 2490344-75-5
M. Wt: 155.6
InChI Key: QMKBDNDYFMTBHH-UYXJWNHNSA-N
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Description

“Cis-5-Fluoropiperidin-3-OL hcl” is a chemical compound with the molecular formula C5H11ClFNO. It is also known as “(3R,5S)-5-fluoropiperidin-3-ol hydrochloride” and has a CAS Number of 2490344-75-5 . It is typically stored at a temperature of 4°C and is available in powder form .


Synthesis Analysis

Piperidines, which include “cis-5-Fluoropiperidin-3-OL hcl”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “cis-5-Fluoropiperidin-3-OL hcl” is 155.6 . The InChI code for this compound is 1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 .


Chemical Reactions Analysis

Piperidines, including “cis-5-Fluoropiperidin-3-OL hcl”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“Cis-5-Fluoropiperidin-3-OL hcl” is a powder that is stored at a temperature of 4°C .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry Applications

Fluorinated piperidines, such as cis-3-fluoropiperidin-4-ol, have been recognized as valuable building blocks in medicinal chemistry. The enantioselective synthesis of these compounds, enabling the production of both enantiomers, offers a pathway to explore the therapeutic potential of new drug candidates. The use of enantioselective fluorination techniques, leveraging modified cinchona alkaloid catalysts or commercially available primary amines, has been demonstrated to produce these piperidinols with high levels of enantioselectivity. These compounds can be crystallized to obtain enantiopure materials, providing a foundation for further pharmaceutical development (Shaw et al., 2013).

Advancements in Reduction Techniques

Research efforts have also focused on the Noyori reduction of 3-fluoropiperidin-4-one, achieving high diastereo- and enantioselectivity under dynamic kinetic resolution conditions. This process facilitates the synthesis of medicinal chemistry building blocks, allowing for the generation of single enantiomers with significant yields. Such advancements in reduction techniques contribute to the efficiency and effectiveness of synthesizing fluorinated piperidine derivatives for pharmaceutical applications (LePaih et al., 2021).

Physicochemical Property Studies

The study of 3-amino- and 3-amidofluoropiperidines has revealed that the presence of fluorine atoms significantly affects the physicochemical properties of these compounds, such as pKa and lipophilicity. These findings are crucial for understanding how the incorporation of fluorine atoms into piperidine rings can influence the biological activity and pharmacokinetics of potential drug molecules. The exploration of these physicochemical properties aids in the design and optimization of new pharmacological agents with improved efficacy and safety profiles (Orliac et al., 2014).

Safety and Hazards

The safety information for “cis-5-Fluoropiperidin-3-OL hcl” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including “cis-5-Fluoropiperidin-3-OL hcl”, continue to be an important area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new applications for piperidine derivatives are ongoing areas of study .

properties

IUPAC Name

(3R,5S)-5-fluoropiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKBDNDYFMTBHH-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-Fluoropiperidin-3-ol hydrochloride

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